(3,5-dibromophenyl)methanethiol
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Overview
Description
(3,5-Dibromophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6Br2S It is characterized by the presence of two bromine atoms attached to a benzene ring and a thiol group (-SH) attached to a methylene bridge (-CH2-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dibromophenyl)methanethiol typically involves the bromination of phenylmethanethiol. One common method includes the reaction of phenylmethanethiol with bromine in the presence of a solvent like acetic acid. The reaction proceeds under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding phenylmethanethiol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Phenylmethanethiol (C7H8S).
Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.
Scientific Research Applications
(3,5-Dibromophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-dibromophenyl)methanethiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and ability to interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanethiol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
(3,5-Dibromophenyl)methanol: Contains a hydroxyl group (-OH) instead of a thiol group, leading to different chemical properties and reactivity.
(3,5-Dibromophenyl)acetic acid: Contains a carboxyl group (-COOH) instead of a thiol group, resulting in different applications and reactivity.
Uniqueness
(3,5-Dibromophenyl)methanethiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1935940-52-5 |
---|---|
Molecular Formula |
C7H6Br2S |
Molecular Weight |
282 |
Purity |
95 |
Origin of Product |
United States |
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